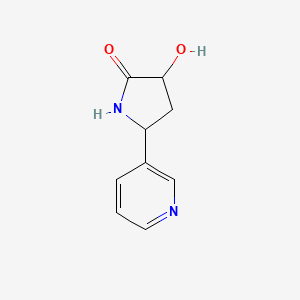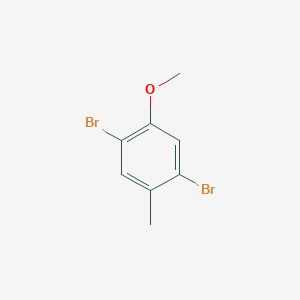
zinc;methylsulfanylbenzene;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;methylsulfanylbenzene;iodide is a compound that combines zinc, methylsulfanylbenzene, and iodide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;methylsulfanylbenzene;iodide typically involves the reaction of zinc iodide with methylsulfanylbenzene. One common method is to dissolve zinc iodide in an appropriate solvent, such as ethanol or water, and then add methylsulfanylbenzene under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where zinc iodide and methylsulfanylbenzene are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Oxidation: Zinc;methylsulfanylbenzene;iodide can undergo oxidation reactions, where the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodide component to elemental iodine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, cyanides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Elemental iodine, reduced zinc species.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry
In chemistry, zinc;methylsulfanylbenzene;iodide is used as a reagent in organic synthesis. It can act as a catalyst or intermediate in the formation of complex organic molecules.
Biology
In biological research, this compound may be used to study the effects of zinc and iodide on biological systems. It can also be used in the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may make it useful in the design of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.
作用机制
The mechanism by which zinc;methylsulfanylbenzene;iodide exerts its effects involves the interaction of zinc and iodide ions with molecular targets. Zinc ions can act as cofactors for enzymes, influencing various biochemical pathways. The methylsulfanylbenzene component can interact with organic molecules, facilitating chemical reactions.
相似化合物的比较
Similar Compounds
Zinc iodide: A simple compound of zinc and iodide, used in various applications including radiography and as a reagent in organic synthesis.
Methylsulfanylbenzene: An organic compound used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Zinc;methylsulfanylbenzene;iodide is unique due to the combination of zinc, iodide, and methylsulfanylbenzene in a single molecule
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of zinc, iodide, and methylsulfanylbenzene makes it a valuable reagent and catalyst in various scientific and industrial processes. Further research into its properties and applications may uncover new uses and enhance its utility in different fields.
属性
分子式 |
C7H7ISZn |
|---|---|
分子量 |
315.5 g/mol |
IUPAC 名称 |
zinc;methylsulfanylbenzene;iodide |
InChI |
InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BSLXURHFHNFSCY-UHFFFAOYSA-M |
规范 SMILES |
CSC1=CC=[C-]C=C1.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)




![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)
